molecular formula C19H17FN4OS2 B2453181 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421528-65-5

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2453181
CAS No.: 1421528-65-5
M. Wt: 400.49
InChI Key: XINCBHJQJOLZGC-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN4OS2 and its molecular weight is 400.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2/c1-10-17(26-12(3)22-10)18(25)21-8-16-11(2)24-9-15(23-19(24)27-16)13-4-6-14(20)7-5-13/h4-7,9H,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCBHJQJOLZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological profile. Its molecular formula is C21H19F1N3O1S1C_{21}H_{19}F_{1}N_{3}O_{1}S_{1}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The structure includes:

  • Fluorophenyl group
  • Methylimidazo group
  • Thiazole group
  • Carboxamide group

This combination suggests potential for various biological interactions and applications in drug development.

This compound exhibits several biological activities:

Antitumor Activity:
Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cell lines such as MCF-7 and LoVo. The mechanism often involves cell cycle arrest and increased apoptotic cell populations. A study reported that certain thiazole derivatives increased the proportion of apoptotic cells by up to 4.65 times compared to untreated controls .

Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms. Its dual action against bacteria and fungi makes it particularly valuable in addressing infections resistant to conventional treatments.

Enzyme Inhibition:
Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression. For example, derivatives have shown IC50 values comparable to known inhibitors like sorafenib against BRAF and VEGFR-2 enzymes . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

  • Anticancer Efficacy:
    • A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction at concentrations as low as 50 µM after 24 hours of exposure .
  • Mechanistic Insights:
    • Molecular modeling studies have shown that compounds with similar structures can effectively bind to target sites on enzymes like BRAF and VEGFR-2. This binding is crucial for their inhibitory effects and subsequent anticancer activity .

Comparative Analysis

CompoundIC50 (µM)Target
N-(Fluorophenyl Thiazole)0.071 (VEGFR-2)Enzyme Inhibition
Sorafenib0.069 (VEGFR-2)Enzyme Inhibition
Thiazole Derivative3.58 - 15.36Cancer Cell Lines

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate solubility in organic solvents but limited solubility in water. This property can affect the bioavailability and therapeutic efficacy of the compound in clinical settings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibit significant anticancer activities. For instance:

  • A study highlighted the synthesis of various thiazole derivatives that showed promising anticancer effects against different cancer cell lines, including breast and lung cancer cells. The growth inhibition percentages were notably high in several cases, indicating strong potential for therapeutic development .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Research has shown that thiazole-based compounds can effectively combat bacterial and fungal infections:

  • In vitro studies demonstrated that certain thiazole derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound and its analogs could be explored for antibiotic development.

Case Study 1: Anticancer Screening

A recent study synthesized a series of thiazole derivatives similar to this compound and evaluated their anticancer efficacy against various cell lines. The results indicated that some derivatives inhibited cell growth by over 70% in certain cancer types .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives. The synthesized compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. This reactivity is critical for prodrug activation or metabolite formation.

Reaction Conditions Products Catalyst/Solvent Reference
6M HCl, reflux, 12 hrs2,4-dimethylthiazole-5-carboxylic acidAqueous HCl
NaOH (2M), EtOH/H<sub>2</sub>O, 80°C, 8 hrsFree amine derivativeEthanolic NaOH

Key Findings :

  • Hydrolysis efficiency depends on steric hindrance from the 2,4-dimethylthiazole group, requiring prolonged reaction times (>8 hrs) for complete conversion.

  • Acidic conditions favor carboxylic acid formation, while basic conditions yield primary amines .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring participates in EAS, with regioselectivity dictated by the electron-withdrawing fluorine substituent.

Reaction Reagents Position Yield Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta62%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Para58%

Mechanistic Insights :

  • Fluorine directs incoming electrophiles to the meta position due to its -I effect .

  • Steric hindrance from the imidazothiazole system reduces para-substitution viability despite fluorine’s ortho/para-directing nature.

Nucleophilic Substitution at the Methyl Group

The 3-methyl group on the imidazothiazole core undergoes radical or SN2-type substitutions.

Reagent Product Conditions Yield Reference
NBS (AIBN, CCl<sub>4</sub>)Brominated derivativeLight, 60°C, 6 hrs71%
KOtBu, R-X (alkyl halide)Alkylated imidazothiazoleDMF, 80°C, 10 hrs65%

Notable Observations :

  • Radical bromination (NBS) selectively targets the 3-methyl group due to hyperconjugative stabilization.

  • Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states.

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl group enables palladium-catalyzed coupling with aryl boronic acids.

Boronic Acid Catalyst System Yield Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME84%
4-Methoxyphenylboronic acidPd(OAc)<sub>2</sub>/SPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene78%

Optimization Data :

  • Electron-rich boronic acids (e.g., 4-MeO-C<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub>) enhance coupling efficiency .

  • Catalyst loading ≤5 mol% achieves economical scalability .

Functionalization of the Thiazole Ring

The 2,4-dimethylthiazole-5-carboxamide subunit participates in condensation and alkylation reactions.

Reaction Type Reagents Product Yield Reference
CondensationNH<sub>2</sub>NH<sub>2</sub>, EtOHHydrazide derivative68%
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium salt73%

Structural Impact :

  • Hydrazide formation at the carboxamide group improves water solubility for pharmacological applications .

  • Quaternary salts exhibit enhanced antibacterial activity against Gram-positive strains.

Oxidation and Reduction Pathways

The imidazothiazole core shows redox sensitivity, enabling tailored modifications.

Process Reagents Outcome Reference
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OSulfoxide formation
ReductionNaBH<sub>4</sub>, MeOHPartial saturation of thiazole

Challenges :

  • Over-oxidation to sulfones occurs with excess KMnO<sub>4</sub>.

  • Selective reduction requires controlled stoichiometry to avoid side reactions.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves solvent selection, catalyst use, and stepwise purification. For example, demonstrates that coupling reactions using triazole intermediates in DMF/water mixtures with K2_2CO3_3 as a base improve yields (70–76%) . Recrystallization from ethanol or ethanol/water (4:1) enhances purity, as shown for thiazole derivatives in and . Microwave-assisted synthesis (not directly referenced but inferred from ’s room-temperature protocols) could further reduce reaction times.

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), imidazothiazole methyl groups (δ ~2.5–3.0 ppm), and carboxamide carbonyl (δ ~165–170 ppm) .
  • FT-IR : Confirm C=O stretches (~1650–1700 cm⁻¹) and C-S-C bonds (~650–750 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., M+^+ at m/z 342.44 for analogous compounds in ) .
  • Elemental analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N content .

Advanced: How do substituent variations on the aryl groups influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies in reveal that electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., 4-methoxyphenyl) . For example, 9b (4-fluorophenyl derivative) showed stronger inhibition than 9d (4-methylphenyl) in enzymatic assays . Computational docking (as in ’s Figure 3) can rationalize these effects by analyzing steric/electronic complementarity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or protein flexibility. For example:

  • Re-docking with explicit solvent models : Adjust for solvation effects omitted in initial docking ( ’s docking poses may lack water molecules) .
  • Molecular dynamics (MD) simulations : Run 50–100 ns trajectories to assess binding stability (e.g., fluorophenyl interactions may weaken due to conformational changes) .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity discrepancies .

Advanced: How can in silico modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Pharmacophore modeling : Identify critical features like hydrogen bond acceptors (carboxamide) and hydrophobic regions (fluorophenyl) .
  • QSAR : Train models using bioactivity data from analogs (e.g., ’s thiazole derivatives) to predict logP and IC50_{50} .
  • Fragment replacement : Replace the 4-fluorophenyl group with bioisosteres (e.g., 3-trifluoromethylphenyl in ) to enhance metabolic stability .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC ( ’s solubility data in DMSO/PBS informs buffer selection) .
  • Plasma stability : Use human plasma at 37°C to measure half-life (t1/2_{1/2}) via LC-MS .
  • Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H2_2O2_2) to identify vulnerable sites (e.g., thiazole ring oxidation) .

Basic: What purification techniques are most effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) for high-purity crystals (76% yield in ) .
  • Column chromatography : Optimize with silica gel and ethyl acetate/hexane (3:7) for polar impurities .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for challenging separations .

Advanced: How to evaluate the compound’s potential for off-target interactions?

Methodological Answer:

  • Kinase panel screening : Test against 50–100 kinases (e.g., ’s triazole-thiones showed selectivity over related enzymes) .
  • CYP450 inhibition assays : Measure IC50_{50} against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry .

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